(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-4-10(5-14-6-11)12(17)15-3-1-2-9(7-15)8-16/h4-6,9,16H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOBPHVBFRNEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , with the CAS number 1566215-44-8, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 224.23 g/mol
- Purity : Standard purity is reported at 98% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds containing a piperidine moiety often exhibit significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
Key Mechanisms:
- Receptor Binding : The fluorinated pyridine structure enhances binding affinity to certain receptors, which may lead to increased efficacy in modulating neurochemical pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes like 15-PGDH (15-hydroxyprostaglandin dehydrogenase), which plays a role in prostaglandin metabolism .
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound can exhibit notable pharmacological activities:
- Antidepressant Activity : Compounds similar to this compound have been linked to antidepressant effects through serotonin receptor modulation.
- Anti-inflammatory Effects : The inhibition of 15-PGDH has been associated with increased levels of prostaglandins, which can have protective effects against inflammation and tissue damage in models of colitis .
Case Studies and Research Findings
Several research articles have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Study on Antidepressant Effects :
- Inflammation Model Studies :
-
Comparative Efficacy :
- A comparative study assessed various piperidine derivatives for their binding affinity to serotonin receptors, with promising results for those containing fluorinated structures.
Data Table: Comparative Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance efficacy and selectivity for specific biological targets.
2. Neurological Research
- Preliminary studies indicate that compounds similar to (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease .
3. Enzyme Inhibition Studies
- The compound can be utilized as a probe in enzyme inhibition assays, providing insights into the mechanisms of action of various enzymes and potential therapeutic pathways.
4. Drug Development
- Its unique structure allows it to be explored as a lead compound in the synthesis of new drugs aimed at treating conditions like schizophrenia and cognitive impairments associated with neurodegenerative disorders .
Case Study 1: Cognitive Enhancement
A study focusing on compounds related to this compound demonstrated its potential as an α7 nAChR agonist. This class of receptors is known to play a crucial role in cognitive processes. The research showed that derivatives could improve cognitive performance in animal models, suggesting applications in treating cognitive deficits associated with Alzheimer's disease .
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of analogs based on the core structure of this compound highlighted its versatility as a lead compound. Various modifications were tested for their biological activity against specific targets, leading to the identification of several promising candidates for further development .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structural analogs and their distinguishing features:
Comparative Analysis of Functional Groups
Fluorinated Aromatic Systems
- Target Compound : The 5-fluoropyridin-3-yl group balances electron withdrawal and steric effects, favoring interactions with aromatic residues in binding pockets (e.g., kinases or GPCRs) .
- CID-24791139 : The trifluoromethylphenyl group provides stronger electron withdrawal and higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Piperidine Modifications
- Hydroxymethyl vs.
- Thioether Linkages (Compound 74) : The thioether in compound 74 introduces metabolic susceptibility (e.g., oxidation) compared to the stable carbon-fluorine bond in the target compound .
Research Findings and Structure-Activity Relationships (SAR)
- Receptor Affinity: highlights that side-chain length and substituent electronegativity critically influence receptor binding. The target compound’s hydroxymethyl group (shorter chain) may optimize CB1 receptor interactions without steric hindrance, akin to morpholinoethyl groups in aminoalkylindoles .
- Metabolic Stability : Fluorine substitution in pyridine rings (as in the target compound) is associated with resistance to oxidative metabolism, contrasting with thioether-containing analogs (e.g., compound 74), which are prone to enzymatic degradation .
- Pyrrole vs. The target’s fluoropyridine may mitigate this by enhancing electronic interactions .
Molecular Docking and Dynamics Insights
- Binding Energy : identifies CID-24791139 as a high-affinity ligand in molecular docking studies. The target compound’s fluoropyridine and hydroxymethyl groups may yield comparable or superior binding energy due to optimized dipole interactions and hydrogen bonding .
- Dynamic Stability : Piperidine rings with hydroxymethyl groups (as in the target) show conformational flexibility in simulations, enabling adaptive binding to receptors like kinases or GPCRs .
Preparation Methods
Piperidine Ring Functionalization
- The initial ketone on the piperidine ring (e.g., 1-benzoyl-piperidin-4-one) is converted into an epoxide intermediate.
- This epoxide is then treated with a hydrogen fluoride-pyridine complex, leading to a 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine intermediate.
- The hydroxymethyl group is introduced stereoselectively at the 3-position of the piperidine ring through this epoxide opening mechanism.
Activation and Substitution
- The primary alcohol group (hydroxymethyl) on the piperidine is activated by converting it into a para-toluenesulfonic acid ester (tosylate), which is a good leaving group.
- This activated intermediate undergoes nucleophilic substitution with potassium phthalimide to install a protected amine functionality, facilitating further transformations.
Reductive Amination Coupling
- A key step involves reductive amination between a cyanohydrin derivative and a pyridin-2-yl-methylamine or related fluoropyridinyl amine.
- This reaction is carried out in a methanolic medium under mild basic conditions, often using a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity.
- Sodium cyanoborohydride (NaBH3CN) or other boron hydride reagents are employed as reducing agents to facilitate the reductive amination at room temperature.
- The reaction medium may be supplemented with iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions.
Final Amide Formation
- The coupling of the functionalized piperidine intermediate with the 5-fluoropyridin-3-yl moiety is achieved through amide bond formation.
- This can be facilitated by standard peptide coupling reagents or via direct condensation of the amine and acid chloride derivatives under controlled conditions.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Epoxide formation | From ketone precursor | Typically via peracid oxidation |
| Epoxide ring opening | Hydrogen fluoride-pyridine complex | Introduces fluoro and hydroxymethyl groups |
| Alcohol activation | Para-toluenesulfonic acid (tosyl chloride) | Converts –OH to tosylate for nucleophilic substitution |
| Nucleophilic substitution | Potassium phthalimide | Protects amine functionality |
| Reductive amination | Cyanohydrin + fluoropyridinyl amine, NaBH3CN, DABCO | Room temperature, methanol solvent |
| Side reaction suppression | FeSO4·7H2O | Prevents cyanide side reactions |
| Amide bond formation | Acid chloride or coupling reagents | Final coupling step |
Analytical and Research Findings
- The reductive amination step is critical for high yield and purity, with sodium cyanoborohydride providing selective reduction without over-reduction.
- The use of DABCO as a base enhances reaction rate and yield by maintaining a suitable pH and facilitating imine formation.
- Iron sulfate addition effectively eliminates side products from cyanide ions, improving the overall reaction cleanliness.
- The epoxide intermediate strategy allows regioselective introduction of fluorine and hydroxymethyl groups on the piperidine ring, crucial for biological activity.
- Purification typically involves extraction with dichloromethane and water, followed by decolorization with silica and activated charcoal before drying.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | 1-Benzoyl-piperidin-4-one | Starting ketone | Piperidine core precursor |
| 2 | Epoxide intermediate | Peracid oxidation | Activation for fluorohydroxymethyl substitution |
| 3 | 1-Benzoyl-4-fluoro-4-hydroxymethylpiperidine | HF-pyridine complex | Introduction of fluorine and hydroxymethyl |
| 4 | Tosylate ester of hydroxymethyl group | Para-toluenesulfonic acid | Activation for nucleophilic substitution |
| 5 | Phthalimidoylmethyl piperidine | Potassium phthalimide | Amine protection and substitution |
| 6 | Amine intermediate | Reductive amination with fluoropyridinyl amine, NaBH3CN, DABCO | Formation of amide linkage precursor |
| 7 | Final compound | Amide coupling | Target compound this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
